Methyl 2-(Dodecylthiocarbonothioylthio)-2-methylpropanoate, 95%

Vue d'ensemble

Description

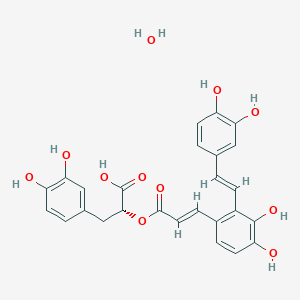

“Methyl 2-(Dodecylthiocarbonothioylthio)-2-methylpropanoate” is a chemical compound with the empirical formula C18H34O2S3 . It is also known as "2-[[ (Dodecylthio)thioxomethyl]thio]-2-methylpropanoic acid methyl ester" . This compound is used as a RAFT (Reversible Addition Fragmentation Chain Transfer) agent for controlled radical polymerization, especially suited for the polymerization of styrene, acrylate, and acrylamide monomers .

Molecular Structure Analysis

The molecular weight of this compound is 378.66 g/mol . The SMILES string representation of its structure isCCCCCCCCCCCCSC(=S)SC(C)(C)C(=O)OC . Chemical Reactions Analysis

This compound is used in RAFT polymerization, a type of controlled radical polymerization . It is particularly suited for the polymerization of styrene, acrylate, and acrylamide monomers .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of 1.517 and a density of 1.008 g/mL at 25 °C . It should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique

Surfactant-Free Polymerization

Methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropanoate (TTCA) has been utilized in surfactant-free, ab initio, batch emulsion polymerization. The application of TTCA in polymerization demonstrates its potential as a surface-active RAFT (Reversible Addition-Fragmentation Chain Transfer) agent. It was particularly noted for enabling the polymerization of n-butyl methacrylate into small, stable particles, showcasing the stabilizing efficiency of TTCA despite challenges in controlling molar mass. This highlights its role in facilitating polymerization processes without the need for surfactants, opening avenues for creating polymers with specific characteristics (Stoffelbach et al., 2008).

Thermoresponsive Polymers

The compound has also been applied in the synthesis of well-defined thermoresponsive polymers, specifically poly(N-isopropylacrylamide) (PNIPAM) macromonomers, via RAFT polymerization. This process involved using the compound as a RAFT chain transfer agent, allowing for precise control over the polymerization process. The resulting PNIPAM macromonomers exhibit thermo-responsive properties and have potential applications in creating smart materials and coatings, which respond to changes in temperature (McKee et al., 2011).

Photocatalytic Water Purification

Research has explored the use of compounds like methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropanoate in the photocatalytic oxidation of organic pollutants in water. These studies investigate the potential of such compounds in enhancing the efficiency of photocatalytic processes for water purification, contributing to environmental remediation efforts (Domínguez et al., 1998).

Gene Delivery Systems

The compound has found application in the synthesis of star-shaped polymers for potential use in gene delivery systems. Its role in creating polymers that can form polyplexes with DNA at lower nitrogen to phosphate ratios suggests its usefulness in developing more efficient and less toxic vectors for gene therapy. The comparison between star-shaped and linear polymers synthesized using this compound reveals insights into how polymer structure affects DNA binding and cytotoxicity, critical factors in gene delivery research (Liao et al., 2017).

Safety And Hazards

The compound is classified as a flammable liquid (GHS02) and can cause eye irritation (GHS07) . It may also cause skin irritation and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

methyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2S3/c1-5-6-7-8-9-10-11-12-13-14-15-22-17(21)23-18(2,3)16(19)20-4/h5-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWLEOYMZVCNBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSC(=S)SC(C)(C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746464 | |

| Record name | Methyl 2-{[(dodecylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate | |

CAS RN |

1088555-95-6 | |

| Record name | Methyl 2-{[(dodecylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(Dodecylthiocarbonothioylthio)-2-methylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[(2R,5R)-2,5-Dimethyl-1-phospholano]phenyl}1,3-dioxolane, 97%](/img/structure/B6336311.png)

![Dicyclohexyl[9-(3-phenylpropyl)fluoren-9-yl]phosphonium tetrafluoroborate, 95% [cataCXium® FPrPh]](/img/structure/B6336318.png)

![Dicyclohexyl(9-butylfluoren-9-yl)phosphonium tetrafluoroborate, 95% [cataCXium© FBu]](/img/structure/B6336325.png)

![Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate](/img/structure/B6336334.png)

![1-{[(R)-Ferrocenyl-2-(S)-ethyl-1-dimethylamino) phenyl]-(R)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos](/img/structure/B6336362.png)

![1-{[(S)-Ferrocenyl-2-(R)-ethyl-1-dimethylamino) phenyl]-(S)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos](/img/structure/B6336365.png)

![Poly[(R)-3-hydroxybutyric acid] (natural origin)](/img/structure/B6336388.png)